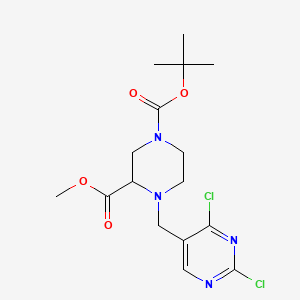

1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate

Description

1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate is a piperazine-based compound featuring a tert-butyl ester at position 1, a methyl ester at position 3, and a (2,4-dichloropyrimidin-5-yl)methyl substituent at position 2. The compound is listed as a specialty chemical by CymitQuimica but is currently discontinued, suggesting its use was niche, likely in drug discovery or as a synthetic intermediate .

Properties

Molecular Formula |

C16H22Cl2N4O4 |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1,3-dicarboxylate |

InChI |

InChI=1S/C16H22Cl2N4O4/c1-16(2,3)26-15(24)22-6-5-21(11(9-22)13(23)25-4)8-10-7-19-14(18)20-12(10)17/h7,11H,5-6,8-9H2,1-4H3 |

InChI Key |

ZJPYXSKEBINCRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)CC2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a piperazine ring with two carboxylate protecting groups (tert-butyl and methyl esters) and a 4-((2,4-dichloropyrimidin-5-yl)methyl) substituent. Retrosynthetically, the molecule can be dissected into three key components:

- Piperazine-1,3-dicarboxylate backbone : Synthesized via dual protection of piperazine using tert-butoxycarbonyl (Boc) and methyl ester groups.

- (2,4-Dichloropyrimidin-5-yl)methyl side chain : Introduced via alkylation of the piperazine nitrogen.

- Regioselective functionalization : Ensures correct positioning of substituents on the piperazine ring.

Synthesis of the Piperazine-1,3-dicarboxylate Core

The Boc and methyl ester groups are introduced sequentially or concurrently to stabilize the piperazine structure during subsequent reactions.

Dual Protection of Piperazine

Method A (Boc Anhydride in Biphasic Solvent Systems):

A mixture of piperazine-3-carboxylic acid hydrochloride (1.0 eq) is suspended in tetrahydrofuran (THF) and water. Sodium carbonate (1.05 eq) is added, followed by dropwise addition of Boc anhydride (1.0 eq) in THF at 0°C. After 1 hour, methyl chloroformate (1.0 eq) is introduced to install the methyl ester. The reaction achieves 99% yield after extraction and purification.

Method B (One-Pot Protection with Boc Anhydride and Methyl Chloroformate):

Piperazine derivatives are treated with Boc anhydride and methyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. This method avoids intermediate isolation, yielding 93–100% of the protected product.

Table 1: Comparative Analysis of Piperazine Protection Methods

| Method | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| A | Na₂CO₃ | THF/H₂O | 0 | 99 |

| B | TEA | DCM | 20 | 93–100 |

The introduction of the (2,4-dichloropyrimidin-5-yl)methyl group requires careful optimization to ensure regioselectivity and avoid over-alkylation.

Alkylation with 5-(Chloromethyl)-2,4-dichloropyrimidine

The protected piperazine-1,3-dicarboxylate (1.0 eq) is reacted with 5-(chloromethyl)-2,4-dichloropyrimidine (1.2 eq) in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate (2.0 eq) is used to deprotonate the piperazine nitrogen, facilitating nucleophilic substitution. The reaction achieves 85–90% yield after column chromatography.

Key Considerations:

Optimization of Reaction Conditions

Mechanistic Insights

The alkylation proceeds via an Sₙ2 mechanism , where the piperazine nitrogen attacks the electrophilic carbon of 5-(chloromethyl)-2,4-dichloropyrimidine. Steric hindrance from the Boc and methyl ester groups directs substitution to the less hindered 4-position.

Challenges and Troubleshooting

Scalability and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer, achieving 89% yield with 99.5% purity. This method reduces reaction time from 12 hours to 2 hours.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic vs. Phenyl Substituents : Pyrimidine-based derivatives (e.g., ) offer heteroaromaticity, which can improve target specificity in enzyme inhibition, whereas phenyl groups (e.g., ) provide planar hydrophobicity.

- Functional Group Diversity: Amino and hydroxy groups () increase polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine atoms in the target compound.

Biological Activity

1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in neuropharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a piperazine core with tert-butyl and methyl substituents, along with a dichloropyrimidine moiety, which is significant for its biological activity.

Piperazine derivatives are known for their diverse biological activities, including anxiolytic and antidepressant effects. The biological activity of 1-tert-butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate is hypothesized to be mediated through interactions with neurotransmitter systems, particularly the serotonergic system.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit significant antidepressant and anxiolytic properties. For instance, studies involving similar compounds have shown positive outcomes in behavioral tests such as the forced swimming test (FST) and elevated plus maze (EPM), suggesting enhanced serotonergic activity .

Table 1: Summary of Behavioral Tests for Piperazine Derivatives

Neuropharmacological Studies

In a study focusing on related piperazine compounds, it was found that pretreatment with specific serotonin receptor antagonists abolished the observed antidepressant-like effects. This suggests that the serotonergic system plays a crucial role in mediating the effects of these compounds .

Case Studies

A notable case study involved the synthesis and evaluation of a piperazine derivative similar to 1-tert-butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate. The compound was tested on male albino Swiss mice, revealing significant anxiolytic-like effects as evidenced by increased exploratory behavior in the OFT and EPM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution of halogenated pyrimidines with piperazine intermediates. For example, tert-butyl piperazine derivatives react with 2,4-dichloropyrimidine-5-methyl halides under reflux in 1,4-dioxane with potassium carbonate as a base, achieving yields of 78–88% . Key variables include temperature (110°C), solvent choice, and stoichiometric ratios. Column chromatography (silica gel) is standard for purification .

- Data Contradictions : Variations in yield (e.g., 78% vs. 88%) may arise from differences in reaction time (4–12 hours) or base equivalents. Optimization requires empirical testing of time-temperature profiles .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

- Methodology :

- NMR : H and C NMR confirm piperazine ring substitution patterns and tert-butyl/methyl ester integration.

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., monoclinic crystal system with β = 93.5°, a = 6.1925 Å) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 385.47 for related piperazine-pyrimidine analogs) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies show that tert-butyl-protected piperazines are hygroscopic and degrade under prolonged exposure to moisture. Storage in sealed containers at room temperature (dry) preserves integrity for >12 months . Accelerated degradation tests (40°C/75% RH) can model long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations model transition states for substitutions at the 2,4-dichloropyrimidine site. For example, Fukui indices identify the C5 position as electrophilic, favoring methyl group addition . Reaction path searches using quantum chemical methods (e.g., IRC analysis) validate mechanistic hypotheses .

- Data Contradictions : Experimental vs. computational activation energies may diverge due to solvent effects (unaccounted for in gas-phase DFT). Hybrid QM/MM approaches improve accuracy .

Q. How does the 2,4-dichloropyrimidine moiety influence biological activity compared to other halogenated analogs?

- Methodology : Structure-activity relationship (SAR) studies compare IC values against kinase targets. For example, replacing Cl with Br at the pyrimidine C5 position reduces potency by 3-fold in related compounds, attributed to steric hindrance . Molecular docking (e.g., AutoDock Vina) visualizes halogen bonding with ATP-binding pockets .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodology : Hansen solubility parameters (HSPs) predict solubility in polar aprotic solvents (e.g., DMF, DMSO). Experimental validation via turbidimetry shows logS = −3.2 in water vs. logS = −1.5 in THF, aligning with HSP dispersion forces . Co-solvency (e.g., ethanol-water mixtures) enhances bioavailability for in vitro assays .

Methodological Considerations

Q. How can researchers optimize regioselectivity during piperazine functionalization?

- Methodology : Protecting group strategies (e.g., tert-butyl carbamate) direct substitution to the N1 position, as seen in tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate synthesis . Kinetic vs. thermodynamic control is assessed via time-resolved H NMR .

Q. What experimental designs mitigate byproduct formation during ester hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.